![molecular formula C11H12N4O2 B7559579 2-(5-Phenyl-2H-tetrazole-2-yl)propanoic acid methyl ester](/img/structure/B7559579.png)
2-(5-Phenyl-2H-tetrazole-2-yl)propanoic acid methyl ester
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Overview
Description
2-(5-Phenyl-2H-tetrazole-2-yl)propanoic acid methyl ester, also known as PTZ-MA, is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicinal chemistry. This compound has shown promising results in various studies, and its unique chemical structure makes it a valuable tool for researchers in the field.
Mechanism of Action
The mechanism of action of 2-(5-Phenyl-2H-tetrazole-2-yl)propanoic acid methyl ester is not completely understood, but it is believed to involve the modulation of certain receptors in the body. This compound has been shown to have a high affinity for certain receptors, which may play a role in its therapeutic effects.
Biochemical and Physiological Effects:
2-(5-Phenyl-2H-tetrazole-2-yl)propanoic acid methyl ester has been shown to have a range of biochemical and physiological effects in various studies. These effects include the modulation of certain receptors in the body, as well as the inhibition of certain enzymes. Additionally, 2-(5-Phenyl-2H-tetrazole-2-yl)propanoic acid methyl ester has been shown to have anti-inflammatory and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(5-Phenyl-2H-tetrazole-2-yl)propanoic acid methyl ester in lab experiments is its unique chemical structure, which allows for the modulation of specific receptors in the body. Additionally, 2-(5-Phenyl-2H-tetrazole-2-yl)propanoic acid methyl ester has been shown to have a high affinity for certain receptors, making it a valuable tool for drug development. However, one limitation of using 2-(5-Phenyl-2H-tetrazole-2-yl)propanoic acid methyl ester in lab experiments is its complex synthesis process, which requires specialized knowledge and equipment.
Future Directions
There are several potential future directions for research involving 2-(5-Phenyl-2H-tetrazole-2-yl)propanoic acid methyl ester. One area of interest is the development of new drugs that target specific receptors in the body. Additionally, 2-(5-Phenyl-2H-tetrazole-2-yl)propanoic acid methyl ester may have potential applications in the treatment of certain diseases, such as inflammation and pain. Further research is needed to fully understand the potential of this compound and its applications in the field of medicinal chemistry.
Synthesis Methods
The synthesis of 2-(5-Phenyl-2H-tetrazole-2-yl)propanoic acid methyl ester involves a multi-step process that requires specialized knowledge and equipment. One commonly used method involves the reaction of 5-phenyl-2H-tetrazole with methyl acrylate in the presence of a catalyst. This reaction results in the formation of 2-(5-Phenyl-2H-tetrazole-2-yl)propanoic acid methyl ester, which can then be purified and used for further research.
Scientific Research Applications
2-(5-Phenyl-2H-tetrazole-2-yl)propanoic acid methyl ester has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. One area of research involves the development of new drugs that target specific receptors in the body. 2-(5-Phenyl-2H-tetrazole-2-yl)propanoic acid methyl ester has been shown to have a high affinity for certain receptors, making it a valuable tool for drug development.
properties
IUPAC Name |
methyl 2-(5-phenyltetrazol-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-8(11(16)17-2)15-13-10(12-14-15)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQYJYUTWGQDNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1N=C(N=N1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5-phenyltetrazol-2-yl)propanoate |
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